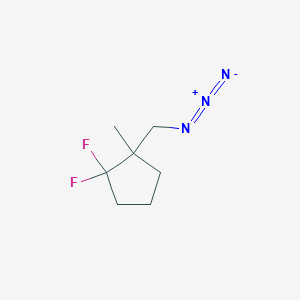

1-(Azidomethyl)-2,2-difluoro-1-methylcyclopentane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(Azidomethyl)-2,2-difluoro-1-methylcyclopentane is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is a highly reactive alkyl azide that can be used for a variety of purposes, including chemical synthesis and biological labeling.

Aplicaciones Científicas De Investigación

Synthesis and Reactivity of Cycloalkanes and Azides

Cycloalkane Functionalization : The study of cycloalkanes, such as cyclopentane derivatives, has been fundamental in exploring carbonium ion stability and reactivity. Cyclopentane and its derivatives are key in understanding hydrocarbon isomerization mechanisms, which are crucial in designing synthetic pathways for complex molecules (Olah, Bollinger, Cupas, & Lukas, 1967).

Azide-Alkyne Cycloaddition : Azides react with alkynes to form 1H-[1,2,3]-triazoles, a reaction that is fundamental in click chemistry. This process has been applied in various fields, including drug discovery and material science. The regiospecific copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides on solid-phase illustrates the versatility and efficiency of this reaction, creating a pathway for synthesizing peptide backbones or side chains with diverse functional groups (Tornøe, Christensen, & Meldal, 2002).

Potential Applications in Synthesis

Fluorinated Compounds Synthesis : The introduction of fluorine atoms into organic molecules significantly alters their physical, chemical, and biological properties, making them highly valuable in pharmaceuticals and agrochemicals. Syntheses that incorporate difluoromethylene groups, such as in gem-difluorocyclopropanes, highlight the methodologies that could potentially apply to the synthesis and functionalization of "1-(Azidomethyl)-2,2-difluoro-1-methylcyclopentane". Such reactions offer pathways for creating cyclic systems containing difluoromethylene groups, which are precursors for further chemical transformations (Munemori, Narita, Nokami, & Itoh, 2014).

Propiedades

IUPAC Name |

1-(azidomethyl)-2,2-difluoro-1-methylcyclopentane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11F2N3/c1-6(5-11-12-10)3-2-4-7(6,8)9/h2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPVZCDVGEYFJGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC1(F)F)CN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11F2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(Ethoxycarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2610578.png)

![N-(benzo[d]thiazol-5-yl)-4-isopropoxybenzamide](/img/structure/B2610579.png)

![ethyl 4-{[(1-phenyl-5-pyridin-2-yl-1H-1,2,3-triazol-4-yl)carbonyl]amino}piperidine-1-carboxylate](/img/structure/B2610585.png)

![2-[(Allyloxy)ethanimidoyl]-3-hydroxy-5,5-dimethyl-6-(3-methylphenyl)-2-cyclohexen-1-one](/img/structure/B2610586.png)

![4-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-nitrobenzoic acid](/img/structure/B2610589.png)

![2-[3-(1H-benzimidazol-2-yl)pyridin-2-yl]sulfanyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2610592.png)

![ethyl 2-(3-chlorobenzo[b]thiophene-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B2610593.png)

![N4-[(furan-2-yl)methyl]-N2-methylquinazoline-2,4-diamine hydrochloride](/img/structure/B2610595.png)

![N'-[4-(9H-fluoren-3-yl)butanoyl]oxolane-2-carbohydrazide](/img/structure/B2610599.png)